

Milademetan response assessment criteria oncology

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Milademetan Clinical Trial Response Assessment

The following table summarizes the key efficacy endpoints and response assessment data from clinical trials of milademetan. The standard **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1** is used for response assessment in these trials [1] [2] [3].

Trial Identifier / Context	Patient Population	Primary Endpoint(s)	Key Efficacy Findings (as assessed by RECIST 1.1)	Common Grade 3/4 Adverse Events
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| **Phase 2 / MANTRA-2** [1] | Advanced solid tumors with **MDM2 amplification** and **wild-type TP53** | Objective Response Rate (ORR) | **Best Overall Response:** 19.4% (6/31 pts); 1 confirmed + 5 unconfirmed partial responses [1]. **Median Progression-Free Survival (PFS):** 3.5 months [1]. | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea [1]. | | **Phase 3 / MANTRA** [4] | Unresectable or metastatic **dedifferentiated liposarcoma** | Progression-Free Survival (PFS) | **Median PFS:** 3.6 months (Milademetan) vs. 2.2 months (Trabectedin) [4]. **Hazard Ratio (HR):** 0.89 (95% CI, 0.61-1.29; P = .53) - trial did not meet primary endpoint [4]. | Thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%) [4]. |

Detailed Experimental and Assessment Methodology

For researchers, the specific protocols and criteria used in these assessments are critical. Here is a detailed breakdown.

Response Assessment Criteria (RECIST 1.1)

The RECIST 1.1 criteria provide a standardized method to measure tumor burden and define treatment response based on anatomic tumor size on CT or MRI scans [2] [3]. The key definitions are:

- **Complete Response (CR):** Disappearance of all target lesions [2] [3].
- **Partial Response (PR):** At least a **30% decrease** in the sum of the longest diameters (SLD) of target lesions, taking the baseline SLD as a reference [2] [3].
- **Stable Disease (SD):** Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD [2] [3].
- **Progressive Disease (PD):** At least a **20% increase** in the SLD of target lesions, taking the smallest SLD recorded since treatment started as a reference. The absolute increase must also be at least 5 mm. The appearance of new lesions also constitutes PD [2] [3].
- **Objective Response Rate (ORR):** The proportion of patients with a best overall response of either CR or PR [2].

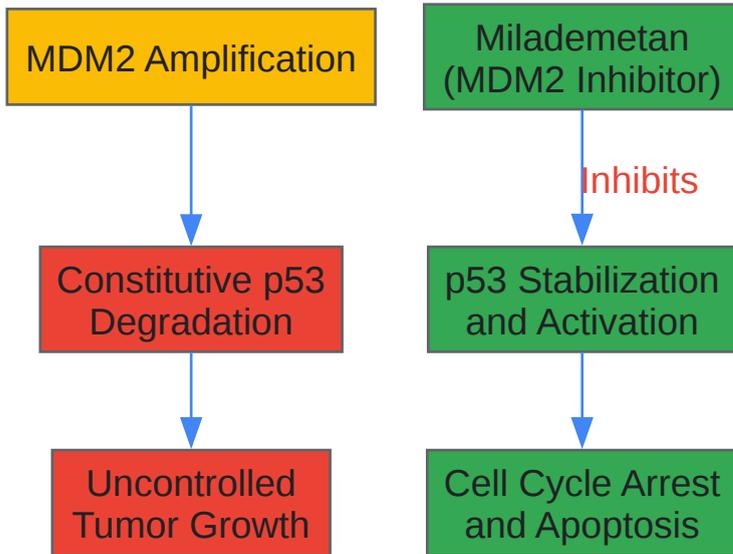
Clinical Trial Designs

The data in the table above were generated from the following trial designs:

- **MANTRA-2 (Phase II Basket Trial):** This was a single-arm, open-label trial investigating milademetan in patients with advanced **MDM2-amplified, TP53 wild-type solid tumors** [1]. The primary endpoint was ORR, with PFS and safety as key secondary endpoints [1].
- **MANTRA (Phase III Trial):** This was a **randomized, multicenter, open-label** trial comparing milademetan directly with the standard-of-care therapy, **trabectedin**, in patients with dedifferentiated liposarcoma [4]. The primary endpoint was PFS, and the trial did not show a statistically significant improvement for milademetan [4].

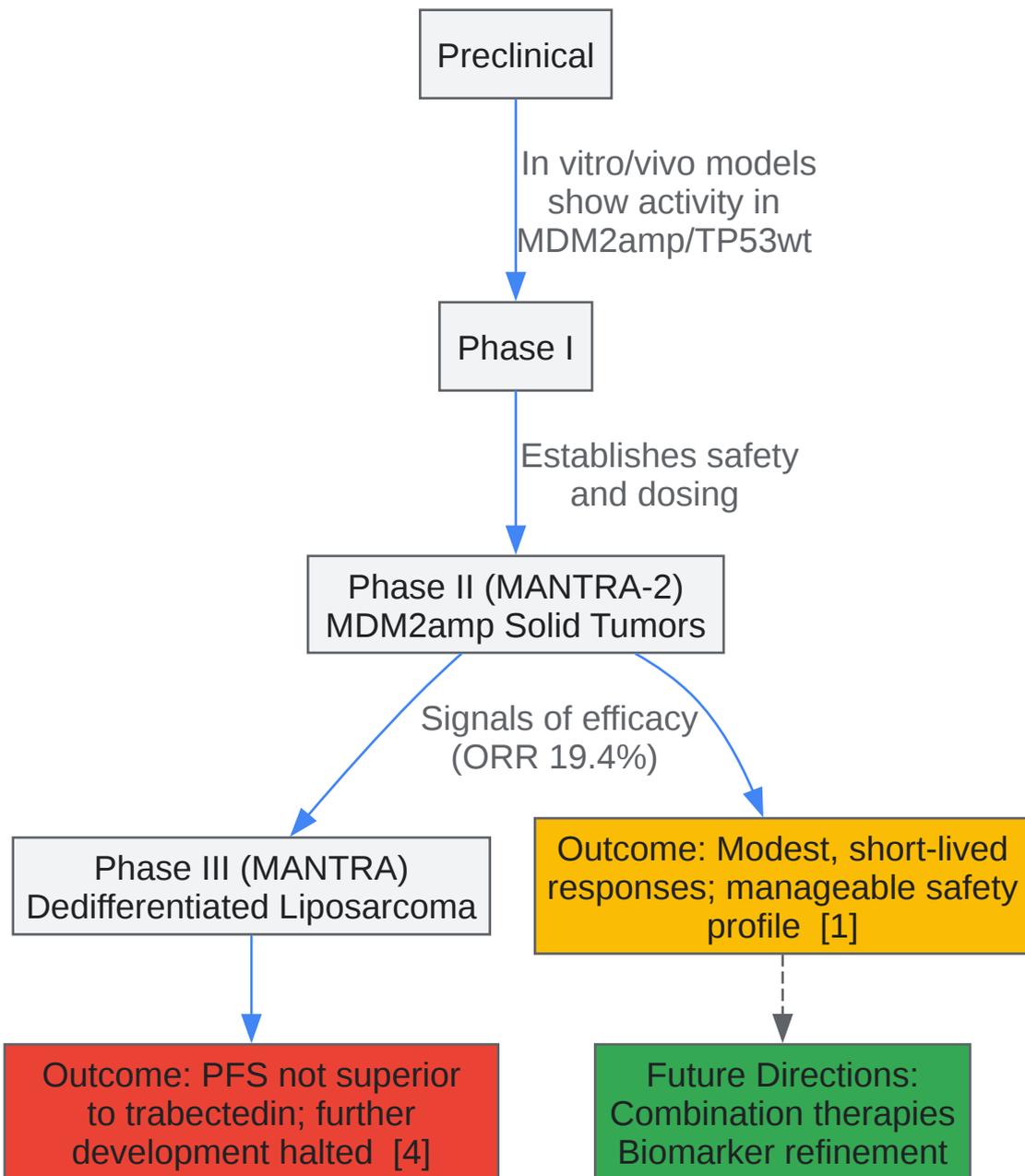
Visualizing Milademetan's Mechanism and Clinical Pathway

To better understand the context of this data, the following diagrams illustrate the drug's mechanism of action and its journey through clinical evaluation.



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Diagram 1: Mechanism of Action of Milademetan. In cancers with MDM2 amplification, the MDM2 protein constantly tags the tumor suppressor p53 for degradation, enabling tumor growth. Milademetan binds to MDM2, blocking this interaction, which allows p53 to stabilize and activate its anti-tumor functions [1] [5].



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Diagram 2: Key Clinical Development Pathway and Outcomes. This chart summarizes the pivotal clinical trials for milademetan. While activity was confirmed in MDM2-amplified tumors in Phase II, the subsequent Phase III trial did not demonstrate improved efficacy over standard care in liposarcoma, leading to a strategic shift in development focus [1] [4].

Key Conclusions and Future Directions

The available data indicates that while milademetan demonstrates biological activity and can induce tumor regression in some patients with **MDM2-amplified, TP53 wild-type** solid tumors, the responses have generally been **modest and short-lived** [1]. Furthermore, it did not prove superior to an existing standard therapy in a definitive Phase III trial for liposarcoma [4]. Consequently, the developer has halted its further development as a single agent for liposarcoma [4].

The future of milademetan and similar MDM2 inhibitors likely lies in **combination strategies**, as noted in the Phase II trial conclusion, which suggested efforts "should focus on combination strategies, further biomarker refinement, or novel MDM2 targeting approaches to achieve more durable clinical benefit" [1]. An example of this is the planned evaluation of milademetan in combination with atezolizumab (an immunotherapy) [4].

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